2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3O3/c17-13-8-11(14-12-5-2-6-15(12)13)9-3-1-4-10(7-9)16(18)19/h1,3-4,7-8H,2,5-6H2 |
InChI Key |
KQSOBZKMEKANOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CC(=O)N2C1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Multi-step Cyclization Approach
- Starting from 3-nitro-substituted aromatic ketones or aldehydes , these are reacted with amino-pyrrole derivatives or related nitrogen-containing precursors.
- The reaction is often conducted in the presence of acidic or basic catalysts to facilitate condensation and cyclization.
- Example: Reaction of 3-nitroacetophenone derivatives with N-aminoethylpyrrole in an acidic medium (e.g., acetic acid) at ambient to moderate temperatures (25–80°C) to form intermediate adducts.
- Subsequent cyclization is promoted by heating (reflux) or addition of dehydrating agents, yielding the bicyclic pyrrolo[1,2-a]pyrimidin-4-one core with the 3-nitrophenyl substituent at position 2.
Use of Triphenylphosphine and Dimethyl Acetylenedicarboxylate (DMAD)
- In some synthetic protocols, after initial condensation, triphenylphosphine (PPh3) and DMAD are added to the reaction mixture to induce cycloaddition or ring closure steps.
- This method has been reported in related pyrrolo and pyrimidine fused systems to afford high yields and purity.
Reflux and Stirring Conditions
- The reactions generally require stirring under reflux for several hours (4–10 h) to complete the cyclization.
- Solvents like ethanol, acetic acid, or pyridine are commonly used due to their ability to dissolve reactants and promote the reaction.
- Temperature control is crucial, typically maintained between 50°C and 100°C.
Characterization and Purification
- The crude products are often isolated by precipitation upon cooling or addition of water .
- Purification is achieved by filtration, washing, and recrystallization or by silica gel column chromatography using solvent mixtures such as hexane and ethyl acetate.
- Characterization techniques include:
- Infrared spectroscopy (IR) to confirm functional groups (e.g., C=O, N-O stretches).
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to verify structural features and substitution patterns.
- Mass spectrometry (MS) to confirm molecular weight.
- Melting point determination for purity assessment.
Comparative Table of Key Synthetic Parameters
| Step | Reactants / Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-nitroacetophenone + N-aminoethylpyrrole | Acetic acid, RT, 2 h | 75–85 | Formation of intermediate adduct |
| 2 | Intermediate + PPh3 + DMAD | Stirring, RT, 10 min | 80–90 | Cyclization step |
| 3 | Cyclization mixture | Reflux in ethanol or pyridine, 4–10 h | 70–85 | Formation of final bicyclic compound |
| 4 | Purification | Filtration + recrystallization | — | Pure compound obtained |
Research Results and Yields from Literature
- Yields for the overall synthesis of similar pyrrolo[1,2-a]pyrimidin-4-one derivatives typically range from 70% to 90% depending on the purity of starting materials and reaction conditions.
- Spectral data confirm the successful incorporation of the 3-nitrophenyl group and the formation of the fused bicyclic ring system.
- The synthetic route is reproducible and scalable for research purposes.
Summary of Synthesis Insights
- The preparation of 2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one relies on the strategic choice of starting materials and controlled cyclization conditions.
- The use of acidic media and refluxing solvents is critical for efficient ring closure.
- Addition of reagents like triphenylphosphine and DMAD can enhance cyclization efficiency.
- Purification and characterization confirm the high quality of the final product suitable for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for developing new therapeutic agents due to its unique structure and biological activity.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the pyrrolo[1,2-a]pyrimidine core can interact with enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
(i) Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Risperidone (3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) :
(ii) Pyrimido[1,2-a]piperazin-4-one Derivatives
- 2-(Difluoromethyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one: Features a piperazine-fused pyrimidinone core. Substituted with a difluoromethyl group (C(F)F). Molecular weight: 201.17 g/mol; molecular formula: C₈H₉F₂N₃O .
Substituent Variations on the Aromatic Ring
(i) Nitrophenyl Positional Isomers
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate: Contains a 4-nitrophenyl group (vs. 3-nitro in the target compound). Exhibits a tetrahydroimidazo-pyridine core instead of pyrrolo-pyrimidinone. Physical properties: Yellow solid, m.p. 243–245°C, molecular weight 51% (exact value unspecified) .
(ii) Methoxy-Substituted Analogs
Data Table: Structural and Functional Comparison
Notes on Structural Influences
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitro group in the target compound may enhance stability and alter binding affinity compared to methoxy or methyl substituents in analogs .
- Core Flexibility : Pyrido and pyrimido systems (as in Risperidone and ) offer distinct conformational rigidity compared to pyrrolo scaffolds, affecting drug-receptor interactions .
Biological Activity
2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2060043-70-9) is a heterocyclic compound characterized by its unique pyrrolo[1,2-a]pyrimidine core structure. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer therapy.
- Molecular Formula : C13H11N3O3
- Molecular Weight : 257.24 g/mol
- IUPAC Name : 2-(3-nitrophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one
- Canonical SMILES : C1CC2=NC(=CC(=O)N2C1)C3=CC(=CC=C3)N+[O-]
The biological activity of 2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is primarily attributed to its interaction with specific molecular targets. The nitrophenyl group enhances its binding affinity to various enzymes and receptors, influencing their activity and potentially modulating cellular pathways involved in cancer proliferation.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential:
- Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown promising results against HeLa cells with an IC50 comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HeLa | 2.59 | Doxorubicin | 2.35 |
| MCF7 | 4.66 | Doxorubicin | 4.57 |
| HCT-116 | 1.98 | Doxorubicin | 2.11 |
- Mechanism of Action : The compound induces cell cycle arrest at the S phase in HeLa cells and G2/M phase in MCF7 cells. It also promotes early and late apoptosis .
Enzyme Inhibition
The compound acts as a cyclin-dependent kinase 2 (CDK2) inhibitor:
- By binding to the active site of CDK2, it prevents interaction with cyclin A2, thereby inhibiting cell cycle progression. This mechanism is crucial for developing targeted cancer therapies .
Study on Antiproliferative Activity
A study conducted on various pyrrolo[1,2-a]pyrimidine derivatives demonstrated that those with nitrophenyl substitutions exhibited enhanced antiproliferative effects against pancreatic cancer cell lines (Panc-1), suggesting that structural modifications can significantly impact biological activity .
Anti-inflammatory Potential
While primarily studied for anticancer properties, preliminary research indicates that the compound may also exhibit anti-inflammatory effects by modulating pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages . Further investigation is warranted to fully understand this aspect.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
